molecular formula C18H20N6O2 B2554354 6-[5-(3-Methoxy-1-methylpyrazole-4-carbonyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile CAS No. 2415533-41-2

6-[5-(3-Methoxy-1-methylpyrazole-4-carbonyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile

Cat. No. B2554354
M. Wt: 352.398
InChI Key: ZAQVGEOBWXPREH-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that likely shares structural and chemical properties with pyrazolo[4,3-c]pyridine derivatives, which are known for their diverse biological activities and potential pharmaceutical applications. Although the specific compound is not directly mentioned in the provided papers, insights can be drawn from the synthesis and characterization of similar compounds.

Synthesis Analysis

The synthesis of related pyrazolo[4,3-c]pyridine derivatives often involves multistep reactions starting from simple precursors. For instance, the synthesis of 6-aminopyrazolo[4,3-c]pyridin-4(5H)-one involved the treatment of dimethyl alpha-ethoxymethylidineacetonedicarboxylate with hydrazine, followed by ammonolysis and dehydration steps . Similarly, a catalyst-free grinding method has been developed for the synthesis of 6-amino-3-methyl-4-aryl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile, which involves a three-component reaction and has been studied using density functional theory (DFT) . These methods highlight the potential synthetic routes that could be adapted for the synthesis of the compound .

Molecular Structure Analysis

X-ray diffraction is a common technique used to determine the molecular structure of pyridine derivatives. For example, the structure of a pyrazolo[1,5-a]pyrimidine derivative was elucidated using X-ray analysis . Spectroscopic methods such as FT-IR, FT-R, and NMR spectroscopy are also employed to study structural features, as demonstrated in the analysis of 2-hydrazino-6-methyl-4-(methoxymethyl)-5-nitropyridine-3-carbonitrile . These techniques would be essential in analyzing the molecular structure of the compound .

Chemical Reactions Analysis

The reactivity of pyrazolo[4,3-c]pyridine derivatives with various nucleophiles can lead to a range of products. For instance, the reaction of 6,7-diethoxycarbonylpyrazolo[1,5-a]pyrimidine-3-carbonitrile with N-methylindole resulted in a complex reaction product . Understanding the reactivity patterns of similar compounds can provide insights into the types of chemical reactions that the compound may undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazolo[4,3-b]pyridine derivatives can be influenced by their molecular structure. Thermal analysis can provide information on the stability of these compounds, as shown for two pyrazolo[4,3-b]pyridine derivatives with different substituents . The absorption spectra and solvent effects on these spectra are important for understanding the photophysical properties, which can be studied using UV–vis absorption and fluorescence spectroscopy . Additionally, the electronic properties of these compounds can be explored through the fabrication of devices and analysis of their current density–voltage characteristics .

Scientific Research Applications

Corrosion Inhibition

A study on pyranopyrazole derivatives demonstrated their effectiveness as corrosion inhibitors for mild steel in acidic solutions. These compounds, including similar pyrazole-based molecules, show promise due to their adsorption properties and interaction with metal surfaces, which can significantly reduce corrosion rates. Such inhibitors are crucial for extending the lifespan of metal components in industrial systems (Yadav et al., 2016).

Synthesis and Structural Analysis

The synthesis and structural elucidation of pyridine derivatives have been extensively explored, showcasing the versatility of pyridine as a core structure for developing new molecules with potential applications in pharmaceuticals, materials science, and as intermediates in organic synthesis. X-ray diffraction, spectroscopic analysis, and density functional theory (DFT) studies provide deep insights into the molecular configurations and reactivity of these compounds, paving the way for designing molecules with desired properties (Tranfić et al., 2011; Aly, 2006).

Antimicrobial and Antiproliferative Activities

Novel pyrazole and pyridine derivatives have shown significant potential in antimicrobial and anticancer studies. The synthesis of nitrogen bridge-head pyrido[1,2-b][1,2,4]triazepines incorporating 6-methylchromone moiety, for instance, highlights the ongoing efforts to find new therapeutic agents. These compounds have been tested for their antimicrobial activities, suggesting the critical role of structural modifications in enhancing biological efficacy (Ibrahim et al., 2011).

Material Science Applications

The exploration of pyrazolo[4,3-b]pyridine derivatives for their material properties, such as in corrosion inhibition and as components in electronic devices, reflects the broad applicability of these compounds beyond biological activities. Their potential in creating advanced materials with specific electronic, optical, or chemical properties opens new avenues in materials science and engineering (Dandia et al., 2013).

Safety And Hazards

As with any chemical compound, the safety and hazards would depend on the specific compound and its structure. It’s always important to refer to Material Safety Data Sheets (MSDS) or other safety information when handling chemical compounds .

Future Directions

The future directions for research into this compound would depend on its specific properties and potential applications. Pyrazoles and pyrroles are areas of active research in medicinal chemistry, and new derivatives with potential biological activity are continually being explored .

properties

IUPAC Name

6-[5-(3-methoxy-1-methylpyrazole-4-carbonyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N6O2/c1-22-11-15(17(21-22)26-2)18(25)24-9-13-7-23(8-14(13)10-24)16-4-3-12(5-19)6-20-16/h3-4,6,11,13-14H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAQVGEOBWXPREH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)OC)C(=O)N2CC3CN(CC3C2)C4=NC=C(C=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-[5-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile

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